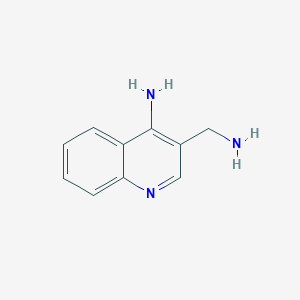
3-(Aminomethyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)quinolin-4-amine is a chemical compound with the CAS Number: 1247363-12-7 . It has a molecular weight of 173.22 and its IUPAC name is 3-(aminomethyl)-4-quinolinamine .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-(Aminomethyl)quinolin-4-amine, has been a topic of interest in medicinal and synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 3-(Aminomethyl)quinolin-4-amine is 1S/C10H11N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5,11H2,(H2,12,13) . This indicates that the compound has a quinoline core with an aminomethyl group attached.Chemical Reactions Analysis
Quinoline derivatives, including 3-(Aminomethyl)quinolin-4-amine, are known to exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
3-(Aminomethyl)quinolin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 173.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Antagonists for A3 Adenosine Receptor
Research involving 2-arylpyrazolo[3,4-c]quinoline derivatives, including 4-amine and 4-amino-substituted derivatives, has demonstrated their potential as human A3 adenosine receptor (AR) antagonists. These compounds exhibit nanomolar affinity towards the hA3 receptor subtype with varying degrees of selectivity, depending on the substituent on the 4-amino group. Particularly, bulky and lipophilic acyl groups, along with the benzylcarbamoyl residue, yielded highly potent and selective hA3 receptor antagonists. This discovery has implications for therapeutic applications, especially in preventing the irreversible failure of synaptic activity induced by oxygen and glucose deprivation in the hippocampus, which is relevant for conditions like cerebral ischemia (Colotta et al., 2007).
Synthesis of 3-Aminoquinoxalinones
Another application is demonstrated through the metal-free cross-dehydrogenative coupling of quinoxalinones with amines, a process catalyzed by iodine. This reaction facilitates the synthesis of 3-aminoquinoxalinones under ambient conditions, showcasing a versatile approach with good functional group tolerance. The resulting 3-aminoquinoxalinone derivatives have potential pharmaceutical applications, providing a practical access route to these compounds (Gupta et al., 2017).
A3-Coupling for Quinoline Derivatives
The innovative A3-coupling methodology has been employed for synthesizing 2,4-disubstituted quinoline derivatives, demonstrating the quinoline moiety's broad utility in biologically active and industrially useful compounds. This review highlights the antimicrobial, anti-inflammatory, anticonvulsant, and photophysical properties of quinoline derivatives synthesized through A3-coupling, encompassing various catalyzed systems and providing insight into eco-friendly synthetic approaches (Naidoo & Jeena, 2017).
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, being a vital scaffold for leads in drug discovery . With the swift development of new molecules containing this nucleus, many research reports have been generated . Therefore, future directions may include the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
3-(aminomethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5,11H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQQEOBBGCHKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)CN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)quinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2656046.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656047.png)
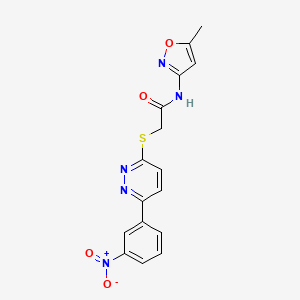
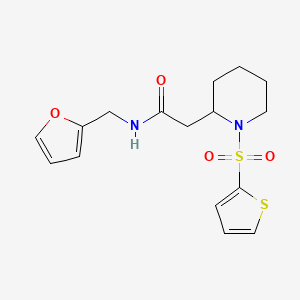
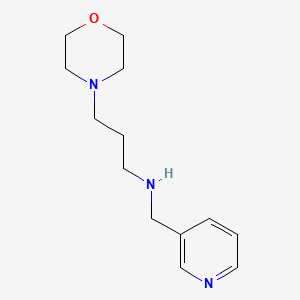
![2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2656052.png)
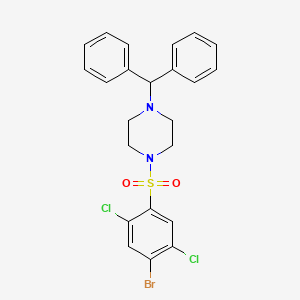
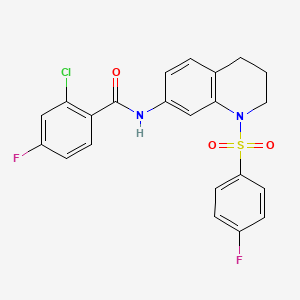
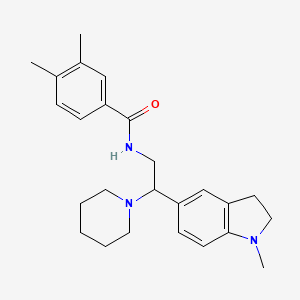
![7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656059.png)
![(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride](/img/structure/B2656060.png)
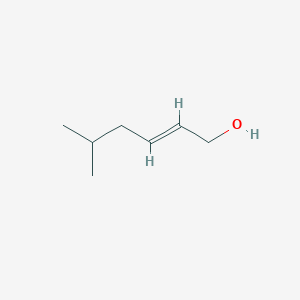
![1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2656062.png)
![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656065.png)